1,2,3,7,8-Pentachlorodibenzofuran

Beschreibung

Contextualizing 1,2,3,7,8-Pentachlorodibenzofuran within Polychlorinated Dibenzofurans (PCDFs)

This compound (1,2,3,7,8-PeCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family. wikipedia.org These are organic compounds where one or more hydrogen atoms in the dibenzofuran (B1670420) structure have been replaced by chlorine atoms. wikipedia.org The PCDF family consists of 135 individual compounds, known as congeners, which have varying levels of chlorination and different arrangements of chlorine atoms on the dibenzofuran backbone. nih.gov

The toxicity of PCDF congeners is largely determined by the position of the chlorine atoms. Those with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be of highest toxicological concern, exhibiting properties similar to polychlorinated dibenzo-p-dioxins (PCDDs). wikipedia.org 1,2,3,7,8-PeCDF is one of these particularly toxic congeners. nih.gov

| Property | Value |

| Molecular Formula | C₁₂H₃Cl₅O nist.gov |

| Molecular Weight | 340.417 g/mol nist.gov |

| CAS Registry Number | 57117-41-6 nist.gov |

| Synonyms | 1,2,3,7,8-PeCDF scbt.com |

Significance of this compound as a Dioxin-Like Compound and Persistent Organic Pollutant (POP)

1,2,3,7,8-PeCDF is classified as a "dioxin-like compound" due to its structural and toxicological similarities to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin. nih.gov This similarity in structure allows it to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of biological events. caymanchem.com

Furthermore, 1,2,3,7,8-PeCDF is recognized as a Persistent Organic Pollutant (POP). wikipedia.org POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. isotope.comisotope.com PCDFs, including 1,2,3,7,8-PeCDF, are listed under the Stockholm Convention on Persistent Organic Pollutants, an international environmental treaty aimed at eliminating or restricting the production and use of POPs. wikipedia.org

The persistence of 1,2,3,7,8-PeCDF is a key area of research. Studies have shown that the whole-body half-life of related compounds varies, with persistence appearing to be inversely related to the metabolism of these compounds. nih.gov

Historical Overview of Research on this compound and Related Compounds

Research into PCDFs, including 1,2,3,7,8-PeCDF, gained significant momentum following the discovery of their presence as contaminants in various industrial products and environmental samples. Historically, these compounds were not intentionally produced but were formed as unintentional byproducts in processes such as the manufacturing of polychlorinated biphenyls (PCBs), certain pesticides, and during incineration of chlorine-containing materials. wikipedia.orgisotope.com

Early research in the 1980s focused on identifying and quantifying these compounds and understanding their toxicological effects. For instance, a 1984 study investigated the structure-activity relationships of PCDFs, examining their binding to the 2,3,7,8-TCDD cytosolic receptor protein and their ability to induce aryl hydrocarbon hydroxylase (AHH). caymanchem.com A 1988 study focused on the disposition of 1,2,3,7,8-PeCDF in rats, evaluating its distribution and elimination compared to other PCDFs like 2,3,4,7,8-pentachlorodibenzofuran (B44125) (4PeCDF) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). nih.gov

The Anniston Community Health Survey, which began in 2005-2007 and was followed up in 2014, represents a significant long-term study that included measurements of dioxins and dioxin-like compounds, providing valuable data on human exposure to these substances in a community historically impacted by PCB production. osti.gov

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic research on 1,2,3,7,8-PeCDF are multifaceted and continue to evolve. A central goal is to understand its environmental fate and transport, including its distribution in various environmental compartments such as soil, sediment, and biota. nih.govcaymanchem.com Researchers have found 1,2,3,7,8-PeCDF in the soil near municipal waste incinerators and in freshwater fish. caymanchem.com

Another key objective is to elucidate its toxicological mechanisms. Studies have investigated its ability to induce various enzymes, such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD), in cell cultures. caymanchem.com Research has also examined its distribution and accumulation in different tissues, such as the liver, fat, and skin in animal models. nih.govcaymanchem.com

Furthermore, a significant area of inquiry involves the development of analytical methods for its detection and quantification in complex matrices. This includes the use of high-resolution gas chromatography/high-resolution mass spectrometry. nih.gov The overarching goal of this research is to better assess the risks associated with exposure to this persistent and toxic compound.

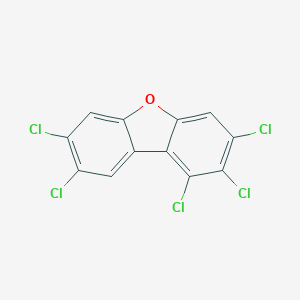

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMIVUVRFPGOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052234 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-41-6 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNE7ZLB7SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Sources, and Formation Mechanisms of 1,2,3,7,8 Pentachlorodibenzofuran

Ubiquitous Presence of Polychlorinated Dibenzofurans in the Environment

Polychlorinated dibenzofurans, including 1,2,3,7,8-PeCDF, are not naturally occurring; their presence in the environment is a direct result of human activities. nih.gov These compounds are highly persistent, resisting degradation and accumulating in various environmental compartments. isotope.com Consequently, PCDFs have been detected globally in air, soil, sediment, and biota. nih.govnih.gov Their widespread distribution is facilitated by atmospheric transport, allowing them to contaminate even remote ecosystems far from their original sources.

Ambient air monitoring programs have consistently detected PCDFs, with concentrations often showing seasonal trends. nih.gov Higher levels are typically observed in the winter, potentially due to increased emissions from heating and reduced atmospheric mixing. nih.gov Soil acts as a significant reservoir for these compounds, accumulating them through atmospheric deposition. nih.gov This soil contamination can lead to the entry of PCDFs into the food chain as plants and soil-dwelling organisms absorb them.

Anthropogenic Sources and Pathways of 1,2,3,7,8-Pentachlorodibenzofuran Release

The primary pathway for the formation and release of 1,2,3,7,8-PeCDF into the environment is through thermal and combustion processes. nih.gov Incomplete combustion of organic materials in the presence of chlorine creates the conditions necessary for the synthesis of PCDFs.

Thermal and Combustion Processes

A wide range of industrial and domestic combustion activities are known to generate and release 1,2,3,7,8-PeCDF. The formation can occur through two main mechanisms: de novo synthesis from elemental carbon and chlorine, or from precursor compounds like chlorophenols and chlorobenzenes at temperatures between 200°C and 800°C. unimib.it

Incineration of hazardous waste is a significant source of PCDD/PCDF emissions, including 1,2,3,7,8-PeCDF. nih.gov The diverse and often chlorine-rich nature of hazardous waste streams provides the necessary precursors for dioxin and furan (B31954) formation. europa.eu Regulatory standards are in place to limit these emissions; for instance, the U.S. Environmental Protection Agency (EPA) has set emission limits for dioxins and furans from hazardous waste incinerators. cornell.edu The congener profile of emissions can vary depending on the waste composition and incinerator technology. For example, 2,3,4,7,8-PeCDF has been identified as a major congener in emissions from cement kilns burning hazardous waste. nih.gov

Table 1: Emission Limits for Dioxins and Furans from Hazardous Waste Incinerators

| Regulation | Emission Limit (TEQ/dscm corrected to 7% oxygen) | Notes |

| U.S. EPA (Existing Sources) | 0.20 ng | Standard limit. |

| U.S. EPA (Existing Sources) | 0.40 ng | Permitted if the combustion gas temperature at the inlet to the initial particulate matter control device is 400 °F or lower. |

Source: 40 CFR § 63.1203 cornell.edu TEQ (Toxic Equivalency) is a weighted quantity of a mixture of dioxins and furans based on their relative toxicities.

Municipal solid waste incinerators (MSWIs) are well-documented sources of PCDD/PCDF emissions. nih.gov The combustion of a heterogeneous mix of household and commercial waste, which can contain plastics, paper, and other chlorinated materials, leads to the formation of 1,2,3,7,8-PeCDF. isotope.com Studies have shown that PeCDFs can be dominant contributors to the total toxicity of emissions from these facilities. nih.gov The concentration of these compounds in the flue gas can be influenced by the incinerator design, operational conditions, and the effectiveness of air pollution control devices.

Table 2: PCDD/F Concentrations in Ambient Air and Soil Around a Municipal Solid Waste Incinerator

| Matrix | Concentration Range (pg/m³ or pg/g) | Average Concentration (pg/m³ or pg/g) | I-TEQ Concentration Range (pg I-TEQ/m³ or pg I-TEQ/g) | Average I-TEQ Concentration (pg I-TEQ/m³ or pg I-TEQ/g) |

| Air | 0.445 - 13.6 | 0.0300 - 1.03 | 0.237 | |

| Soil | 2.41 - 88.7 | 0.520 - 3.40 | 1.49 |

Source: Occurrence and impact of polychlorinated dibenzo-p-dioxins/dibenzofurans in the air and soil around a municipal solid waste incinerator nih.gov

The incineration of medical waste is another significant source of 1,2,3,7,8-PeCDF. nih.gov Medical waste often contains a high proportion of plastics, such as PVC, and other materials that can generate chlorinated precursors during combustion. Studies of flue gases from hospital waste incinerators have detected a range of PCDD/PCDF congeners. psu.edu Research on workers at an infectious waste incineration plant in Japan found elevated levels of PCDDs and PCDFs in their blood, highlighting the potential for occupational exposure from this source. nih.gov

Table 3: PCDD/F Concentrations in Exhaust Gas from an Infectious Waste Incineration Plant

| Year Range | Concentration Range (ng TEQ/m³) |

| 1998-2000 | 17 - 510 |

Source: Polychlorinated dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) concentrations in serum samples of workers at an infectious waste incineration plant in Japan nih.gov

Open burning of household waste, including in barrels or pits, is a major and often underestimated source of PCDD/PCDF emissions, particularly in regions with limited waste management infrastructure. nswai.org The low-temperature and inefficient combustion conditions characteristic of open burning are highly conducive to the formation of these toxic compounds. researchgate.net The burning of plastic wastes, a common component of household refuse, is a significant contributor to these emissions. nih.gov Studies have shown that open burning can be a dominant source of national PCDD/PCDF releases in many countries. nswai.org For instance, the open burning of a residential waste dump can lead to the release of various PCDD/F congeners, with 2,3,4,7,8-PeCDF and 1,2,3,7,8-PeCDD being major contributors to the total toxicity. researchgate.net

Table 4: Contribution of Open Burning to National PCDD/PCDF Release in a Survey of 61 Countries

| Percentage of Countries | Contribution of Open Burning to Total National Release |

| 75% | > 28% |

| 25% | > 80% |

Source: Open burning of household waste: Effect of experimental condition on combustion quality and emission of PCDD, PCDF and PCB nswai.org

High-Temperature Industrial Processes (e.g., metal recovery, smelting, arc furnaces)

This compound (1,2,3,7,8-PeCDF) is an unintentional byproduct of various high-temperature industrial processes. Emissions from municipal waste incinerators are a significant source, leading to the presence of this compound in the surrounding soil. caymanchem.com Polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), the class of compounds to which 1,2,3,7,8-PeCDF belongs, are well-documented contaminants at metal recovery facilities. caymanchem.comcaymanchem.com

Studies have identified the release of related pentachlorodibenzofuran congeners, such as 2,3,4,7,8-PeCDF, from the burning of hazardous waste in industrial boilers. nih.gov The co-incineration of industrial waste with municipal solid waste can influence the emission of PCDD/Fs. researchgate.net The formation of these compounds is complex, with pathways including de novo synthesis, where the basic furan structure is built from precursor molecules on particle surfaces, and the chlorination of less chlorinated dibenzofurans. researchgate.net

Table 1: Selected High-Temperature Industrial Sources of Pentachlorodibenzofurans

| Industrial Process | Associated Compound(s) | Finding |

|---|---|---|

| Municipal Waste Incineration | 1,2,3,7,8-PeCDF, 2,3,4,7,8-PeCDF | Found in surrounding soil and released in emissions. caymanchem.comnih.gov |

| Metal Recovery Facilities | PCDDs/PCDFs | Identified as sites of PCDF contamination. caymanchem.comcaymanchem.com |

| Industrial Boilers | 2,3,4,7,8-PeCDF | Released during the burning of hazardous waste. nih.gov |

Other Combustion Byproducts (e.g., cigarette smoke)

1,2,3,7,8-PeCDF is generally found in smoke emissions. ca.gov While tobacco smoke is a complex mixture containing over 5,000 chemicals, specific data on the presence of 1,2,3,7,8-PeCDF is not detailed in the provided results. nih.gov However, related compounds are known to be formed during combustion events. For instance, trace amounts of PCDFs can be generated from natural combustion sources like forest fires. nih.gov Open burn sites have also been identified as sources of polychlorinated dibenzofurans. caymanchem.com

Industrial By-product Formation

The formation of 1,2,3,7,8-PeCDF is a known issue in the chemical industry, particularly during the production of other chlorinated compounds. ca.gov Polychlorinated dibenzofurans are not intentionally manufactured for commercial use but arise as unwanted impurities. nih.gov These contaminants can be found in various chemical products, including antiseptics and preservative solutions. nih.gov

A notable example is the synthesis of pentachlorophenol (B1679276), a wood preservative. Commercial preparations of pentachlorophenol can contain a range of PCDF by-products, including hexa-, hepta-, and octachlorodibenzofurans. nih.gov The manufacturing processes for chlorinated organic compounds, in general, can unintentionally generate these highly toxic substances. researchgate.net

There is a strong association between 1,2,3,7,8-PeCDF and polychlorinated biphenyls (PCBs). PCDFs, including pentachlorodibenzofurans, have been detected as contaminants in commercial PCB mixtures. nih.govnih.gov The chemical structure and properties of PCBs made them resistant to breakdown, but partial oxidation, especially at high temperatures, can generate extremely toxic dibenzofurans. wikipedia.org

Fires and accidents involving electrical equipment, such as transformers filled with PCB-based dielectric fluids, are a significant source of PCDF formation. nih.gov The combustion of chlorobenzenes, components of some PCB formulations, provides the necessary precursors and conditions for the synthesis of PCDFs. iafss.org Furthermore, some PCDFs are known byproducts in the chemical synthesis of specific PCB congeners. caymanchem.com

Table 2: Formation of 1,2,3,7,8-PeCDF and Related Compounds from PCB Sources

| Source | Formation Mechanism | Related Compound(s) |

|---|---|---|

| Commercial PCB Mixtures | Impurity from production | 2,3,4,7,8-PeCDF, other PCDFs nih.govnih.gov |

| Fires involving PCB Transformers | High-temperature oxidation/synthesis | 2,3,4,7,8-PeCDF nih.gov |

| PCB Synthesis | Unintentional byproduct | 2,3,7,8-Tetrachlorodibenzofuran (B131793) caymanchem.com |

Chemical Synthesis Byproducts

Beyond its association with specific industrial processes, 1,2,3,7,8-PeCDF is more broadly categorized as a byproduct of chemical synthesis. ca.gov Its formation is not limited to the production of PCBs or chlorinated phenols but can occur during the synthesis of other complex organic molecules. For example, the synthesis of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) via the Ullmann reaction is known to produce 2,3,7,8-tetrachlorodibenzofuran as a critical byproduct. caymanchem.com This highlights the potential for PCDF formation whenever chlorinated precursors are subjected to conditions involving high temperatures or specific catalysts that can facilitate unintended condensation and cyclization reactions.

Association with Organochlorine Pesticide Formulations

1,2,3,7,8-PeCDF and other furans are found as byproducts in certain commercial organochloride pesticide formulations. isotope.com The production of herbicides such as 2,4,5-T and Silvex, for instance, can lead to the formation of the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) through the unwanted condensation of the 2,4,5-trichlorophenol (B144370) precursor. researchgate.net Similarly, the manufacturing of pentachlorophenol, used as a pesticide and wood preservative, results in by-products that include various PCDFs. nih.gov This indicates that agricultural and industrial settings where these pesticides were produced or heavily used could be sources of environmental contamination with these toxic compounds.

Mechanisms of De Novo Synthesis and Precursor Formation in Thermal Processes

De novo synthesis is a critical pathway for the formation of PCDD/Fs, including 1,2,3,7,8-PeCDF, in thermal processes such as municipal waste incineration. This mechanism is distinct from the condensation of chlorinated phenolic precursors. It is defined as the direct formation of PCDD/Fs from a carbon matrix in the presence of chlorine and oxygen, essentially involving the breakdown and rearrangement of larger carbon structures. dss.go.th

The process occurs typically in the post-combustion zone of incinerators on the surface of fly ash particles at temperatures ranging from 250 to 450°C. The key components required for de novo synthesis are:

A Carbon Source: Particulate organic carbon or residual carbon on fly ash.

A Chlorine Source: Inorganic chlorides (e.g., NaCl, KCl) or organic chlorine.

Oxygen: Present in the flue gas.

A Metal Catalyst: Copper is a particularly effective catalyst.

The formation of 1,2,3,7,8-PeCDF through this pathway involves the chlorination of a pre-existing furan-like structure within the carbon matrix or the combination of chlorinated aromatic fragments. The specific isomer pattern of the resulting PCDFs is influenced by the structure of the carbonaceous material and the reaction conditions. For example, studies have investigated how different polycyclic aromatic hydrocarbons (PAHs) can act as carbon precursors, leading to specific PCDF isomers. dss.go.th

Another relevant source of precursors can be found in the production of chemicals like pentachlorophenol (PCP). Although this is a chemical manufacturing process, the impurities found within technical-grade PCP, such as lower chlorinated phenols, can serve as precursors for PCDD/F formation in subsequent thermal processes if materials treated with PCP are incinerated. scirp.org

Table 2: Key Parameters in De Novo Synthesis of PCDD/Fs

| Parameter | Role in Synthesis | Reference(s) |

| Definition | Direct formation from a carbon matrix with chlorination and oxygen incorporation; a breakdown reaction of the carbon matrix. | dss.go.th |

| Precursors | Particulate organic carbon, polycyclic aromatic hydrocarbons (PAHs), and other carbon structures in fly ash. | dss.go.th |

| Temperature | Optimal formation occurs in a temperature window, typically between 250°C and 450°C. | |

| Chlorine Source | Can be from inorganic salts (e.g., NaCl) or organochlorine compounds. | |

| Catalysts | Metal chlorides, particularly copper, are known to catalyze the reaction. | dss.go.th |

Environmental Fate and Transport of 1,2,3,7,8 Pentachlorodibenzofuran

Environmental Persistence and Stability Considerations

1,2,3,7,8-PeCDF is characterized by its significant persistence in the environment. isotope.com The stability of PCDFs is influenced by the number and position of chlorine atoms on the dibenzofuran (B1670420) structure. The 2,3,7,8-substituted congeners, including 1,2,3,7,8-PeCDF, are particularly resistant to metabolic degradation. epa.gov This resistance is a key factor in their environmental persistence. While photodegradation can be a breakdown process for some PCDFs, the rate is highly dependent on environmental conditions. For instance, the photodegradation of the related compound 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural water is significantly faster than in distilled water, suggesting that substances in the natural environment can accelerate the process. ias.ac.in However, in soil, the half-life of some PCDDs has been estimated to be several years, indicating a high degree of persistence in this environmental compartment. researchgate.net

Distribution and Partitioning in Environmental Compartments

The distribution of 1,2,3,7,8-PeCDF in the environment is governed by its physicochemical properties, particularly its low water solubility and high lipophilicity (fat-loving nature). ias.ac.in These characteristics lead to its partitioning from water into more organic-rich compartments like soil, sediment, and biota.

PCDFs, including 1,2,3,7,8-PeCDF, can be released into the atmosphere from sources such as municipal waste incinerators. ca.govcaymanchem.com Once in the atmosphere, these compounds can be transported over long distances. The isomer profiles of PCDDs/PCDFs found in ambient air are often similar to those from combustion sources. epa.gov Atmospheric deposition, both wet and dry, is a significant pathway for the entry of these contaminants into terrestrial and aquatic ecosystems.

In aquatic systems, 1,2,3,7,8-PeCDF is expected to have very low concentrations in the water column due to its low water solubility. ias.ac.in It will preferentially adsorb to suspended particulate matter and ultimately accumulate in the sediments. Sediments act as a major sink and long-term reservoir for PCDFs in aquatic environments. frontiersin.org The concentration of PCDFs in sediment can be orders of magnitude higher than in the overlying water.

Similar to aquatic sediments, soil is a primary sink for 1,2,3,7,8-PeCDF in terrestrial environments. caymanchem.com Contamination of soil can occur through atmospheric deposition or the application of contaminated materials. Due to its strong binding to soil organic matter, 1,2,3,7,8-PeCDF is not readily leached from the soil and tends to remain in the upper soil layers.

Bioaccumulation and Biomagnification in Ecosystems

A significant concern with 1,2,3,7,8-PeCDF is its potential to bioaccumulate in living organisms and biomagnify through food webs. isotope.comepa.gov Bioaccumulation is the process by which the concentration of a substance in an organism becomes higher than its concentration in the surrounding environment. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. youtube.com

The high lipophilicity of 1,2,3,7,8-PeCDF means it readily accumulates in the fatty tissues of organisms. nih.gov Studies have shown that PCDFs are found in a variety of wildlife, including fish and birds. caymanchem.comepa.gov The degree of bioaccumulation can vary between different species and is influenced by factors such as metabolism and feeding habits. researchgate.net

| Parameter | Description | Finding |

| Bioaccumulation | The accumulation of a substance in an organism to a concentration higher than that in the environment. | 1,2,3,7,8-PeCDF has a high potential to bioaccumulate in organisms due to its lipophilic nature. isotope.comnih.gov |

| Biomagnification | The increasing concentration of a substance in organisms at successively higher levels in a food chain. | PCDFs, including 1,2,3,7,8-PeCDF, can biomagnify, leading to higher concentrations in predators. epa.govyoutube.comepa.gov |

| Trophic Level | The position an organism occupies in a food chain. | Concentrations of persistent organic pollutants like PCDFs tend to increase at higher trophic levels. youtube.com |

The uptake of 1,2,3,7,8-PeCDF by plants is generally considered to be low, especially from contaminated soil. The primary route of contamination for terrestrial plants is often through the deposition of airborne particles onto the plant surfaces. While some root uptake from soil may occur, the translocation of these highly lipophilic compounds to other parts of the plant is limited. However, human exposure can occur through the consumption of plants and animals from contaminated areas. caymanchem.com

Accumulation in Fauna (Animals and Aquatic Biota)

1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) is a persistent and bioaccumulative compound that poses a significant concern for animal health. nih.gov As a lipophilic substance, it readily accumulates in the fatty tissues of organisms, leading to its magnification in food chains. ufl.edu This section details the accumulation of 1,2,3,7,8-PeCDF in various fauna, including fish, birds, and mammals.

Accumulation in Fish Populations

Studies have shown that polychlorinated dibenzofurans (PCDFs), including 1,2,3,7,8-PeCDF, can be found in freshwater fish. epa.gov The accumulation levels can vary significantly depending on the species, age, fat content, and the level of contamination in their habitat. For instance, a national study of chemical residues in fish conducted in the United States detected various dioxin and furan (B31954) congeners in fish tissues from numerous locations. osti.govamazonaws.com While specific concentrations for 1,2,3,7,8-PeCDF are not always individually reported, the presence of PCDFs in general is well-documented.

Research on the closely related 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) in rainbow trout revealed that the compound is primarily stored in the carcass (63-74%) and the gastrointestinal tract (18-31%), with smaller amounts in the liver (0.6-2.3%). epa.gov The assimilation efficiency of TCDF from the diet was found to be between 49% and 62%. epa.gov Although TCDD, a related compound, does not appear to biomagnify in fish due to biotransformation, the high lipophilicity of PeCDFs suggests a potential for accumulation. nih.gov

Table 1: Accumulation of 1,2,3,7,8-PeCDF and Related Compounds in Fish

| Species | Compound | Tissue with Highest Accumulation | Research Finding |

|---|---|---|---|

| Freshwater Fish | This compound | Not specified in detail, but found in tissues | Detected in fish from various freshwater bodies. epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 2,3,7,8-Tetrachlorodibenzofuran | Carcass | 63-74% of the compound was found in the carcass after dietary exposure. epa.gov |

| General Fish Population | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | Fatty Tissues | Concentrations in fish from some contaminated sites have been reported to be in the range of 20 to 100 pg/g. nih.gov |

Accumulation in Avian Species

Avian species are also at risk of accumulating 1,2,3,7,8-PeCDF, primarily through the consumption of contaminated fish and other aquatic organisms. The biomagnification of this compound in the aquatic food web leads to higher concentrations in predatory birds.

Research has investigated the effects of in ovo exposure to 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) in several avian species, including the Japanese quail, common pheasant, and domestic chicken. nih.gov These studies highlight the species-specific sensitivity to these compounds. The differences in sensitivity are partly explained by the varying binding affinities of PeCDF to the aryl hydrocarbon receptor 1 (AHR1) in different bird species. nih.govnih.gov For example, PeCDF and TCDD bind with equal affinity to the chicken AHR1, while PeCDF binds with greater affinity than TCDD to the AHR1 of pheasants and Japanese quails. nih.gov

Accumulation in Mammalian Tissues

In mammals, 1,2,3,7,8-PeCDF is distributed to various tissues, with a significant portion accumulating in the liver and adipose tissue. nist.govcaymanchem.com Studies in laboratory animals provide valuable insights into the distribution and elimination of this compound.

A study on the disposition of 1,2,3,7,8-PeCDF in rats showed that after administration, the compound was rapidly distributed to the liver, muscle, skin, and adipose tissue. caymanchem.com The initial distribution of the administered dose was approximately 43% in the liver, 35% in muscle, 10% in skin, and 7% in adipose tissue. caymanchem.com The compound is then metabolized and excreted, primarily through the feces. caymanchem.com The whole-body half-life of 1,2,3,7,8-PeCDF is shorter than that of 2,3,4,7,8-PeCDF but comparable to that of TCDF. caymanchem.com

In mice, 1,2,3,7,8-PeCDF has been shown to accumulate in the liver, fat, and skin when administered at a dose of 30 ng/kg per day. epa.gov Research on the related 2,3,4,7,8-PeCDF in rats indicated that the highest concentrations were found in the liver, followed by adipose tissue, skin, and muscle.

Table 2: Distribution of 1,2,3,7,8-PeCDF in Mammalian Tissues (Rat Model)

| Tissue | Initial Percentage of Administered Dose | Initial Half-Life (days) |

|---|---|---|

| Liver | 43% | 1.36 |

| Muscle | 35% | 0.03 |

| Skin | 10% | 13 |

| Adipose Tissue | 7% | 1 |

Source: Disposition of this compound in the rat. caymanchem.com

Trophic Transfer and Dietary Exposure Pathways

The primary route of exposure to 1,2,3,7,8-PeCDF for the general population and wildlife is through the diet. nih.gov This compound's persistence and lipophilicity lead to its biomagnification in both aquatic and terrestrial food webs. ufl.edu

Transfer in Local Food Chains

Once introduced into the environment, 1,2,3,7,8-PeCDF enters the food chain. In aquatic environments, it is taken up by microorganisms and invertebrates, which are then consumed by fish. As the compound moves up the food chain, its concentration increases at each trophic level. ufl.edu This process, known as biomagnification, results in the highest concentrations in top predators such as larger fish, fish-eating birds, and marine mammals.

Contamination of Foods of Animal Origin

The accumulation of 1,2,3,7,8-PeCDF in fauna leads to the contamination of foods of animal origin, which is a significant pathway of human exposure. Meat, dairy products, eggs, and fish can all contain detectable levels of this and other related compounds. ufl.edu

Regulatory bodies in various countries monitor the levels of dioxins and furans in food products to protect public health. For example, the European Food Safety Authority (EFSA) reports on the presence of residues of veterinary medicinal products and contaminants in live animals and their products. These reports sometimes include data on PCDFs in food items like bovine meat.

The consumption of contaminated animal products can lead to the accumulation of these compounds in human tissues. nist.gov It is estimated that a significant portion of the human body burden of dioxin-like compounds comes from the consumption of food, particularly products of animal origin. nist.gov

Biotransformation and Degradation Pathways

The environmental persistence of 1,2,3,7,8-PeCDF is challenged by several natural and engineered degradation processes. These include anaerobic reductive dechlorination by specialized microbial consortia and other degradation mechanisms that can transform the parent compound into less chlorinated and potentially less toxic substances.

Anaerobic Reductive Dechlorination by Microbial Consortia

Under anaerobic conditions, specific microbial communities have demonstrated the ability to carry out the reductive dechlorination of polychlorinated dibenzofurans (PCDFs). This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, a critical first step in the detoxification of these compounds.

Research has shown that microbial consortia containing Dehalococcoides species are capable of dechlorinating highly chlorinated dibenzofurans. For instance, a mixed culture containing Dehalococcoides ethenogenes strain 195 has been observed to dechlorinate 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (1,2,3,4,7,8-HxCDF). nih.gov The primary dechlorination products identified in this process were 1,3,4,7,8-pentachlorodibenzofuran (B3065717) and 1,2,4,7,8-pentachlorodibenzofuran. nih.gov This suggests a preference for the removal of chlorine atoms from the non-lateral positions (1, 4, 6, and 9).

While direct studies on the anaerobic reductive dechlorination of 1,2,3,7,8-PeCDF are limited, the behavior of analogous compounds provides strong evidence for its potential degradation pathway. For example, the closely related 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD) has been shown to be dechlorinated by Dehalococcoides sp. strain CBDB1. This process preferentially removes peripheral chlorine atoms. This indicates that the initial dechlorination of 1,2,3,7,8-PeCDF would likely involve the removal of the chlorine atom at the 1 or 3 position, leading to the formation of tetrachlorodibenzofurans (TeCDFs).

The activity of these microbial consortia can be influenced by various environmental factors. The extent of dechlorination of 1,2,3,4,7,8-HxCDF by the Dehalococcoides ethenogenes strain 195 culture was significantly enhanced by the addition of co-substrates like tetrachloroethene (PCE) and 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB). nih.gov This highlights the complex interactions within microbial communities and their dependence on the presence of other electron acceptors.

Table 1: Anaerobic Reductive Dechlorination of a Related Hexachlorodibenzofuran

| Parent Compound | Microbial Culture | Dechlorination Products | Reference |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | Mixed culture containing Dehalococcoides ethenogenes strain 195 | 1,3,4,7,8-Pentachlorodibenzofuran, 1,2,4,7,8-Pentachlorodibenzofuran, 1,3,7,8-Tetrachlorodibenzofuran, 1,2,4,8-Tetrachlorodibenzofuran | nih.gov |

Other Identified Degradation Processes

Beyond microbial reductive dechlorination, other processes can contribute to the transformation of 1,2,3,7,8-PeCDF in the environment. Photodegradation, in particular, has been identified as a potential pathway for the breakdown of pentachlorodibenzofurans.

Studies on the aquatic photodegradation of the isomeric 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF) have shown that it can be degraded by sunlight. ias.ac.in The process is significantly faster in natural lake water compared to distilled water, suggesting that naturally occurring substances in water act as photosensitizers, accelerating the degradation. ias.ac.in The primary degradation products observed were tetrachlorodibenzofurans (TCDFs), indicating a stepwise dechlorination process. ias.ac.in Although this study was not on the specific 1,2,3,7,8-isomer, it strongly suggests that photodegradation is a relevant environmental fate process for pentachlorodibenzofurans in general.

While direct photolysis in pure water may be slow, the presence of sensitizers in the natural environment can significantly enhance the rate of degradation. The breakdown of 2,3,4,7,8-PeCDF in lake water was found to be 240 times faster than in a distilled water-acetonitrile solution. ias.ac.in

Further research is needed to fully elucidate the specific products and rates of photodegradation for 1,2,3,7,8-PeCDF and to explore other potential abiotic degradation pathways, such as reactions with hydroxyl radicals in the atmosphere.

Toxicological Research on 1,2,3,7,8 Pentachlorodibenzofuran

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Effects

The primary mechanism by which 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) exerts its toxic effects is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This process initiates a cascade of molecular events that lead to a wide range of biological and toxicological outcomes. The interaction of 1,2,3,7,8-PeCDF with the AhR and the subsequent downstream effects are central to understanding its toxicological profile.

Ligand Binding Affinity and Receptor Activation Dynamics

1,2,3,7,8-PeCDF, like other dioxin-like compounds, acts as a potent agonist for the Aryl Hydrocarbon Receptor (AhR). Upon entering the cell, it binds to the AhR, which is located in the cytoplasm as part of a protein complex. This binding event causes a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus.

Once in the nucleus, the ligand-receptor complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, leading to a variety of cellular responses. The binding affinity of 1,2,3,7,8-PeCDF to the AhR is a critical determinant of its potency.

Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, CYP1A2)

A well-documented downstream effect of AhR activation by 1,2,3,7,8-PeCDF is the induction of xenobiotic metabolizing enzymes, most notably cytochrome P450 1A1 (CYP1A1) and cytochrome P450 1A2 (CYP1A2). These enzymes are involved in the metabolism of a wide range of foreign compounds. The induction of these enzymes is a hallmark of exposure to AhR agonists.

Studies have shown that 2,3,4,7,8-Pentachlorodibenzofuran (B44125), a closely related isomer, induces the expression of both CYP1A1 and CYP1A2 in primary human hepatocytes. nist.gov This induction is a direct consequence of the AhR-ARNT complex binding to the DREs in the regulatory regions of the CYP1A1 and CYP1A2 genes, leading to increased transcription and protein expression.

Gene Expression Modulation and Cellular Response Pathways

The activation of the AhR by ligands such as 1,2,3,7,8-PeCDF extends beyond the induction of metabolizing enzymes and modulates the expression of a diverse array of genes. While comprehensive gene expression profiles specifically for 1,2,3,7,8-PeCDF are not as extensively documented as for the prototypical dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the shared mechanism of action allows for inferences about the affected cellular pathways.

In Vitro Toxicological Studies

In vitro models are invaluable tools for investigating the toxicological properties of compounds like 1,2,3,7,8-PeCDF in a controlled environment. These studies provide crucial data on cellular and biochemical responses, helping to elucidate mechanisms of toxicity.

Application of Cell Line Models (e.g., H-4-II-E Rat Hepatoma Cells)

The H-4-II-E rat hepatoma cell line is a widely used in vitro model for assessing the toxic potential of dioxin-like compounds. These cells are particularly useful because they express a functional AhR and respond to AhR agonists with a robust induction of xenobiotic metabolizing enzymes. This cell line has been instrumental in determining the relative potencies of various polychlorinated dibenzofurans (PCDFs), including 1,2,3,7,8-PeCDF.

The responsiveness of H-4-II-E cells allows for the quantification of the induction of specific enzyme activities, which serves as a sensitive biomarker of AhR activation. These cells provide a consistent and reproducible system for comparing the potencies of different congeners and for studying the structure-activity relationships within the PCDF class of compounds.

Assessment of Biochemical Endpoints (e.g., Aryl Hydrocarbon Hydroxylase (AHH) and Ethoxyresorufin-O-Deethylase (EROD) Induction)

Key biochemical endpoints measured in in vitro studies with 1,2,3,7,8-PeCDF include the induction of Aryl Hydrocarbon Hydroxylase (AHH) and Ethoxyresorufin-O-Deethylase (EROD) activities. Both AHH and EROD are enzymatic activities primarily associated with the CYP1A1 enzyme. Their induction is a direct and quantifiable consequence of AhR activation.

In H-4-II-E rat hepatoma cells, 1,2,3,7,8-PeCDF has been shown to be a potent inducer of both AHH and EROD activities. ctdbase.org The concentration of the compound required to elicit a half-maximal response (EC50) is a standard measure of its potency.

| Biochemical Endpoint | Cell Line | EC50 (nM) |

| Aryl Hydrocarbon Hydroxylase (AHH) Induction | H-4-II-E Rat Hepatoma Cells | 2.54 |

| Ethoxyresorufin-O-Deethylase (EROD) Induction | H-4-II-E Rat Hepatoma Cells | 3.06 |

Data derived from in vitro studies on H-4-II-E rat hepatoma cells. ctdbase.org

These EC50 values demonstrate the high potency of 1,2,3,7,8-PeCDF in activating the AhR-mediated pathway in a well-characterized in vitro system. The relative potencies derived from such studies are critical for risk assessment of complex mixtures of dioxin-like compounds.

In Vivo Toxicological Studies and Animal Models

The toxicological profile of this compound (1,2,3,7,8-PeCDF) has been extensively investigated through in vivo studies utilizing various animal models. These studies are crucial for understanding the potential health risks to humans and wildlife exposed to this compound.

Species-Specific Sensitivity and Comparative Toxicology

Research has demonstrated notable differences in species-specific sensitivity to 1,2,3,7,8-PeCDF and other dioxin-like compounds. For instance, a study on the developmental toxicity of 2,3,4,7,8-pentachlorodibenzofuran (a related isomer) in Fischer 344 rats indicated that while the compound is maternally and fetally toxic, it only induced teratogenic effects at doses that also caused overt toxicity. nih.gov This contrasts with findings in mice, where teratogenic effects were observed at non-fetotoxic dose levels, suggesting that mice may be a more sensitive model for certain toxic responses to this class of chemicals. nih.gov

In rhesus monkeys, 2,3,4,7,8-PeCDF has been shown to produce toxicity similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-studied and highly toxic dioxin, and in the same dose range. nih.gov This suggests a comparable mechanism of action and sensitivity in primates for these related compounds. nih.gov

Comparative studies involving different animal models are essential for extrapolating toxicological data to assess human health risks. For example, research comparing the effects of 2,3,4,7,8-pentachlorodibenzofuran and TCDD on the fetal pituitary-gonad axis in Wistar rats found that both compounds disrupted this system. nih.gov However, the relative potency of the pentachlorodibenzofuran was significantly lower than that of TCDD. nih.gov Such comparative data are vital for developing toxic equivalency factors (TEFs), which are used to assess the cumulative risk of exposure to mixtures of dioxin-like compounds.

Research on Target Organ and Systemic Toxicity

The liver is a primary target organ for 1,2,3,7,8-PeCDF toxicity. In vivo studies have consistently demonstrated its hepatotoxic effects. In male Fischer 344 rats, acute oral administration of 2,3,4,7,8-pentachlorodibenzofuran resulted in a dose-dependent increase in absolute liver weight and the liver-to-body weight ratio. nih.gov The observed hepatotoxicity was characterized by lipid accumulation, leading to hepatocytomegaly (enlargement of liver cells). nih.gov Furthermore, dose-dependent increases in serum levels of cholesterol, triglycerides, and bile acids, as well as enzymes indicative of liver damage such as sorbitol dehydrogenase and aspartate aminotransferase, were reported. nih.gov

Table 1: Hepatic Effects of 2,3,4,7,8-Pentachlorodibenzofuran in Male Fischer 344 Rats

| Parameter | Observation |

| Liver Weight | Significantly increased absolute and relative liver weight. nih.gov |

| Histopathology | Dose-dependent lipid accumulation and hepatocytomegaly. nih.gov |

| Serum Biochemistry | Increased cholesterol, triglycerides, bile acids, sorbitol dehydrogenase, and aspartate aminotransferase. nih.gov |

| Enzyme Induction | Increased hepatic ethoxyresorufin-O-deethylase (EROD) activity. nih.gov |

The immune system is another significant target for the toxic effects of 1,2,3,7,8-PeCDF and related compounds. Research has shown that these chemicals can suppress immune function. In studies with male Fischer 344 rats, administration of 2,3,4,7,8-pentachlorodibenzofuran led to lymphoid depletion in the thymus and spleen, with thymic atrophy observed at all dose levels. nih.gov

Comparative immunotoxicity studies have been conducted to understand the relative potency of different dioxin-like compounds. For instance, research in C57BL/6 mice compared the immunotoxic effects of chlorinated and brominated dioxins and furans. sci-hub.cat These studies often examine endpoints such as the production of cytokines, like IL-5, by splenocytes after immunization, which can be a sensitive marker of immunotoxicity. sci-hub.cat The general consensus is that the immune system is a vulnerable target for these compounds. sci-hub.cat

1,2,3,7,8-PeCDF has been shown to cause reproductive and developmental toxicity in various animal models. In Fischer 344 rats, acute exposure to 2,3,4,7,8-pentachlorodibenzofuran during organogenesis led to significant maternal and fetal toxicity. nih.gov This included a dose-related decrease in maternal weight gain and an increase in the liver-to-body weight ratio. nih.gov Fetal toxicity was evident from high mortality rates and decreased fetal weight. nih.gov At high doses, this compound induced cleft palate in surviving fetuses. nih.gov

Studies in mice have also demonstrated developmental toxicity, with findings of cleft palate and hydronephrosis in fetuses from dams exposed to 1,2,3,7,8-PeCDF. caymanchem.com

Research in Wistar rats has specifically investigated the effects on the fetal pituitary-gonad axis. nih.gov Maternal treatment with 2,3,4,7,8-pentachlorodibenzofuran resulted in reduced fetal expression of pituitary luteinizing hormone (LH) and testicular proteins necessary for steroidogenesis. nih.gov These findings suggest that in utero exposure can disrupt the development of the reproductive system, potentially leading to defects in sexual behavior in adulthood. nih.gov

Table 2: Developmental Toxicity of 2,3,4,7,8-Pentachlorodibenzofuran in Fischer 344 Rats

| Effect | Observation |

| Maternal Toxicity | Dose-related decrease in corrected weight gain, increased relative liver weight, decreased relative thymus weight. nih.gov |

| Fetal Toxicity | High mortality at high doses, decreased mean fetal weight. nih.gov |

| Teratogenicity | Cleft palate induced at high doses. nih.gov |

1,2,3,7,8-PeCDF is recognized as an endocrine-disrupting chemical, with notable effects on the thyroid hormone system. endocrinedisruption.org In rhesus monkeys, exposure to 2,3,4,7,8-pentachlorodibenzofuran resulted in altered thyroid hormone levels, specifically an increase in thyroid-stimulating hormone (TSH) and a decrease in triiodothyronine (T3) and thyroxine (T4) concentrations. nih.gov

The thyroid hormone system is a target for many environmental chemicals, and exposure to mixtures of these compounds is a significant concern. caldic.com Research has shown that chemicals like 1,2,3,7,8-PeCDF can alter thyroid hormone homeostasis, primarily by up-regulating the hepatic breakdown of thyroid hormones. nih.gov Studies examining mixtures of thyroid-disrupting chemicals have suggested the potential for additive or even synergistic effects. nih.gov

The disruption of the hypothalamic-pituitary-thyroid axis is a key mechanism of concern. mdpi.com This disruption can have wide-ranging effects, particularly on fetal and neonatal brain development, growth, and metabolism in adults. caldic.com

Other Organ-Specific Toxicity Research (e.g., thymus, adrenal cortex, kidney, uterus, gingiva)

Research into the organ-specific toxicity of this compound (1,2,3,7,8-PeCDF) and related congeners has identified several target organs beyond the liver.

Thymus: The thymus is a primary target for the toxic effects of dioxin-like compounds, including PeCDFs. Studies in male Wistar rats treated with 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) (referred to as 1,2,3,7,8-PenCDD in the study) demonstrated significant thymic atrophy five days after administration. nih.gov This is consistent with findings for the related isomer, 2,3,4,7,8-PeCDF, which caused thymic atrophy at all dose levels and lymphoid depletion at higher doses in male Fischer 344 rats. oup.com Furthermore, developmental studies in Fischer 344 rats showed that maternal exposure to 2,3,4,7,8-PeCDF resulted in a decrease in maternal thymus weight relative to body weight. nih.gov

Adrenal Cortex: Specific research detailing the effects of 1,2,3,7,8-PeCDF on the adrenal cortex is limited in the available scientific literature. However, studies on the prototype dioxin-like compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), have shown effects on adrenal steroidogenesis in rats, suggesting that the adrenal gland is a potential target for this class of compounds.

Kidney: Developmental toxicity studies have identified the kidney as a target for 1,2,3,7,8-PeCDF. In studies with pregnant mice, administration of 1,2,3,7,8-PeCDF led to an increased percentage of fetuses with hydronephrosis, a condition characterized by the swelling of a kidney due to a build-up of urine.

Uterus: Direct experimental research focusing on the uterine toxicity of 1,2,3,7,8-PeCDF is not extensively covered in the reviewed literature.

Gingiva: The oral cavity, particularly the gingiva, has been identified as a target for dioxin-like compounds. While studies did not specifically use the 1,2,3,7,8-isomer, research on a mixture containing 2,3,4,7,8-PeCDF administered to female Harlan Sprague-Dawley rats over a two-year period showed a significant increase in the incidence of gingival squamous hyperplasia. These findings suggest that the gingival tissue is a target for PeCDF toxicity.

Biomarker Research and Enzyme Induction as Indicators of Exposure and Effect

The induction of specific enzymes, particularly cytochrome P450 (CYP) isozymes, is a well-established biomarker of exposure to and effect of 1,2,3,7,8-PeCDF and other dioxin-like compounds. These compounds exert their biological effects primarily through activation of the aryl hydrocarbon receptor (AhR).

Research in male Wistar rats has shown that 1,2,3,7,8-PeCDF has a potent ability to induce 3-methylcholanthrene-type enzymes. nih.gov Specifically, the activities of benzo[a]pyrene (B130552) 3-hydroxylase and DT-diaphorase were increased 25-fold and 10-fold, respectively, compared to controls. nih.gov The inductive effects were persistent, with about 50% of the induction remaining 30 days after a single administration. nih.gov

The related isomer, 2,3,4,7,8-PeCDF, is also a potent enzyme inducer. It has been shown to increase hepatic ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1, approximately 25-fold above control levels in male Fischer 344 rats. oup.com In cultured embryonic herring gull hepatocytes, 2,3,4,7,8-PeCDF was found to be a more potent inducer of CYP1A than TCDD. nih.gov

Table 1: Enzyme Induction by Pentachlorodibenzofurans

| Compound | Species/System | Induced Enzyme/Activity | Fold Induction | Reference |

|---|---|---|---|---|

| 1,2,3,7,8-PeCDF | Male Wistar Rat | Benzo[a]pyrene 3-hydroxylase | 25x | nih.gov |

| 1,2,3,7,8-PeCDF | Male Wistar Rat | DT-diaphorase | 10x | nih.gov |

| 2,3,4,7,8-PeCDF | Male Fischer 344 Rat | Ethoxyresorufin-O-deethylase (EROD) | ~25x | oup.com |

| 2,3,4,7,8-PeCDF | Herring Gull Hepatocytes | Cytochrome P4501A (CYP1A) | More potent than TCDD | nih.gov |

Toxicokinetics and Toxicodynamics Research

Disposition, Distribution, Metabolism, and Elimination (DDME) Studies

The toxicokinetics of 1,2,3,7,8-PeCDF determine its concentration and persistence in various tissues, which is crucial for understanding its toxic potential.

Following intravenous administration in rats, 1,2,3,7,8-PeCDF is rapidly cleared from the blood and distributed to several tissues. nih.govosti.gov The liver is a major site of accumulation, containing the largest initial percentage of the administered dose. nih.govosti.gov Significant amounts are also initially distributed to muscle, skin, and adipose tissue. nih.govosti.gov Over time, a redistribution from muscle, skin, and fat to the liver occurs. nih.govosti.gov In male Wistar rats, the amount of 1,2,3,7,8-PeCDF found in the liver five days after administration was approximately 80-90% of the dose. nih.gov This congener also accumulates in the fat and skin of mice.

Table 2: Initial Distribution of 1,2,3,7,8-PeCDF in the Rat

| Tissue | Percentage of Administered Dose | Reference |

|---|---|---|

| Liver | 43% | nih.govosti.gov |

| Muscle | 35% | nih.govosti.gov |

| Skin | 10% | nih.govosti.gov |

| Adipose Tissue | 7% | nih.govosti.gov |

The elimination of 1,2,3,7,8-PeCDF from the body is relatively slow, contributing to its persistence. The primary route of excretion is through the feces, mediated by biliary elimination of its metabolites. nih.govosti.gov Urinary excretion is a minor pathway, with most of it occurring within the first day after administration. nih.govosti.gov More than half of an administered dose was excreted in the urine and feces within two days in rats. nih.govosti.gov

The persistence of this compound varies by tissue, as reflected by its initial half-lives in the rat. nih.govosti.gov The whole-body half-life of 1,2,3,7,8-PeCDF is noted to be substantially shorter than that of the 2,3,4,7,8-PeCDF isomer, indicating that the chlorine substitution pattern significantly influences its persistence. nih.govosti.gov In a study on male Wistar rats, approximately 50% of the initial dose of 1,2,3,7,8-PeCDF remained in the liver 30 days after treatment, highlighting its high degree of persistence in this organ. nih.gov

Table 3: Initial Elimination Half-Lives of 1,2,3,7,8-PeCDF in Rat Tissues

| Tissue | Initial Half-Life (Days) | Reference |

|---|---|---|

| Skin | 13 | nih.govosti.gov |

| Liver | 1.36 | nih.govosti.gov |

| Adipose Tissue | 1 | nih.govosti.gov |

| Muscle | 0.03 | nih.govosti.gov |

Metabolism is a key step in the elimination of 1,2,3,7,8-PeCDF. The parent compound is transformed in the liver into one or more polar metabolites, which are then excreted into the bile. nih.govosti.gov Studies have confirmed that no parent 1,2,3,7,8-PeCDF compound is detected in the bile, indicating that metabolism is a prerequisite for its biliary excretion. nih.govosti.gov

The chemical structure of these polar metabolites has not been fully elucidated in the reviewed literature. However, the rate of metabolism directly influences the compound's persistence. nih.govosti.gov The structural arrangement of chlorine atoms is a critical determinant of metabolic rate; metabolism is inhibited by chlorine atoms located in positions adjacent to the oxygen atom in the dibenzofuran (B1670420) ring system. nih.govosti.gov The moderate rate of transformation of 1,2,3,7,8-PeCDF contributes to its toxic potential and persistence compared to more rapidly metabolized congeners.

Development and Application of Internal Dose Metrics

The traditional use of administered dose in toxicological studies is increasingly being supplemented by more sophisticated internal dose metrics. For dioxin-like compounds such as 1,2,3,7,8-PeCDF, which are persistent and bioaccumulative, understanding the concentration of the chemical at the target tissue over time provides a more accurate representation of its potential for toxicity.

Key internal dose metrics that have been developed and applied in the study of chlorinated dibenzofurans include:

Liver Concentration: As the primary site of metabolism and accumulation for many of these compounds, liver concentration is a critical metric. nih.gov Studies have shown that after administration, 1,2,3,7,8-PeCDF rapidly distributes to the liver, with initial pool sizes accounting for a significant percentage of the administered dose. nih.gov

Adipose Tissue Concentration: Due to their lipophilic nature, dioxin-like compounds readily partition into fat tissue. Adipose tissue concentration serves as an indicator of long-term body burden.

Area Under the Curve (AUC): This metric represents the total exposure of a tissue to the compound over time and is calculated from the concentration of the compound in the tissue at various time points.

Lifetime Average Body Burden: This metric provides an estimate of the cumulative exposure over the lifespan of an organism.

The application of these internal dose metrics is crucial for refining risk assessments. For instance, research on the related compound 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF) has demonstrated that relying solely on administered dose can be misleading due to pharmacokinetic differences between congeners. nih.gov When internal dose metrics like liver concentration AUC and lifetime average body burden are used, the calculated relative potency factors (RPFs) can be significantly lower than those based on administered dose. nih.govoup.com This highlights the importance of considering the internal disposition of the compound for a more accurate risk characterization.

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) models are essential tools for understanding the fate and effects of 1,2,3,7,8-PeCDF in biological systems.

Pharmacokinetic (PK) Modeling: PK models describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical. For 1,2,3,7,8-PeCDF, studies in rats have shown that it is rapidly cleared from the blood and distributed primarily to the liver, muscle, skin, and adipose tissue. nih.gov The compound is then metabolized in the liver to more polar metabolites that are excreted mainly through the feces via bile. nih.gov Notably, no parent compound is detected in the bile, indicating that metabolism is a prerequisite for elimination. nih.gov The whole-body half-life of 1,2,3,7,8-PeCDF is shorter than that of 2,3,4,7,8-PeCDF but similar to that of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). nih.gov This suggests that the persistence of these compounds is inversely related to their metabolism. nih.gov

Toxicokinetic models have been developed to estimate internal dose metrics from external exposure data. oup.com These models can be parameterized for different species, including humans, to extrapolate findings from animal studies and improve the accuracy of human health risk assessments. oup.com

Pharmacodynamic (PD) Modeling: PD models relate the concentration of a chemical at the target site to the observed biological effect. For dioxin-like compounds, a key mechanism of action is the activation of the aryl hydrocarbon receptor (AHR). wikipedia.org Binding to the AHR initiates a cascade of events leading to changes in gene expression and ultimately, toxic effects. 1,2,3,7,8-PeCDF has been shown to induce the expression of genes encoding enzymes like aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in rat hepatoma cells. caymanchem.com

Mixture Toxicity and Toxic Equivalency Factor (TEF) Methodology

Humans and wildlife are typically exposed to complex mixtures of dioxin-like compounds, not single congeners. The Toxic Equivalency Factor (TEF) methodology is a risk assessment tool used to evaluate the combined toxicity of these mixtures. wikipedia.org

Characterization of Dioxin-Like Compound Mixtures

Dioxin-like compounds, including polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs), are often found together in environmental samples and biological tissues. oup.com The TEF approach simplifies risk assessment by expressing the toxicity of each congener in the mixture relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.org The total toxicity of the mixture is then calculated as the sum of the concentrations of each congener multiplied by its respective TEF, resulting in a single value known as the Toxic Equivalency (TEQ). wikipedia.org

Derivation and Application of Relative Potency Factors (RPFs) for this compound

The TEF for a specific congener is derived from a collection of Relative Potency Factors (RPFs). An RPF is the ratio of the potency of the congener to the potency of TCDD for a specific toxic endpoint. The World Health Organization (WHO) has assigned a TEF of 0.05 to 1,2,3,7,8-PeCDF for mammals. ontario.ca

The derivation of RPFs can be based on a variety of in vivo and in vitro endpoints. For example, studies have evaluated the induction of AHH and EROD activity as a measure of potency. caymanchem.com

Interspecies Variability in TEF Values and Implications for Risk Assessment

A significant challenge in the application of the TEF methodology is the variability in TEF values across different species. For example, research on the related compound 2,3,4,7,8-PeCDF has shown that while it is equipotent to TCDD in domestic chickens, it is more potent in other avian species like the ring-necked pheasant and Japanese quail. nih.gov This variability can be attributed to species-specific differences in the binding affinity of the compound to the AHR. nih.gov

Similarly, studies on herring gull hepatocytes found that 2,3,4,7,8-PeCDF was significantly more potent at inducing cytochrome P4501A enzymes than TCDD, a finding that contrasts with the WHO's TEF for avian species, which was largely based on data from domestic chickens. nih.gov This highlights the need to consider species-specific RPFs and TEFs to improve the accuracy of ecological risk assessments.

Evaluation of TEF Methodology Adequacy for Cancer Risk Prediction

The TEF methodology is widely used to assess the cancer risk of dioxin-like compound mixtures. The fundamental assumption is that the toxic effects of the individual congeners are additive and mediated through the same AHR-dependent mechanism. wikipedia.org

The National Toxicology Program (NTP) has conducted cancer bioassays on TCDD and other dioxin-like compounds, including 2,3,4,7,8-PeCDF, to evaluate the adequacy of the TEF approach. oup.com These studies provide valuable data for assessing the dose-response relationship for cancer endpoints, such as liver tumors. oup.com By comparing the observed tumor incidence in animals exposed to mixtures with the predicted incidence based on the TEF methodology, researchers can evaluate the accuracy of this approach.

While the TEF methodology is a valuable tool, it is recognized as an interim approach. oup.com Ongoing research aims to refine the TEFs and develop more sophisticated models for predicting the cancer risk of complex chemical mixtures.

Interactive Data Table: Toxic Equivalency Factors (TEFs) for Selected Dioxin and Furan (B31954) Congeners

| Compound | TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 0.5 |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| This compound (1,2,3,7,8-PeCDF) | 0.05 |

| 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) | 0.5 |

Source: Ontario Ministry of the Environment, Conservation and Parks. ontario.ca

Carcinogenicity Research

The carcinogenicity of this compound (1,2,3,7,8-PeCDF) has been a subject of scientific inquiry, primarily through the lens of its structural similarity to other dioxin-like compounds. As a member of the polychlorinated dibenzofurans (PCDFs), its potential to cause cancer is often evaluated in the context of the Toxic Equivalency Factor (TEF) methodology, which compares the potency of individual congeners to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). cdc.govnih.gov

Detailed long-term bioassay data specifically for this compound, including comprehensive tumor incidence studies, are not extensively available in the public domain. Much of the in-depth research, such as the comprehensive two-year bioassays conducted by the National Toxicology Program (NTP), has focused on the closely related isomer, 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF). nih.gov These studies on the 2,3,4,7,8-isomer have shown significant dose-dependent increases in the incidences of hepatocellular adenoma and cholangiocarcinoma of the liver in female Harlan Sprague-Dawley rats. nih.gov

For 1,2,3,7,8-PeCDF, its carcinogenicity is often inferred from its dioxin-like activity and its classification within the broader group of PCDFs. The California Environmental Protection Agency's Office of Environmental Health Hazard Assessment (OEHHA) has listed 1,2,3,7,8-PeCDF as a carcinogen. ca.gov However, the specific long-term animal bioassay data leading to this classification, particularly regarding hepatic neoplasms, are not detailed in the readily available documentation.

A study on the disposition of 1,2,3,7,8-PeCDF in rats noted that it is a toxic PCDF congener and is structurally and toxicologically related to TCDD. nih.gov This relationship forms the basis for considering its carcinogenic potential.

It is important to note the challenge in isolating data purely for the 1,2,3,7,8-isomer due to the frequent co-occurrence with other dioxin-like compounds in environmental mixtures and the historical focus of major toxicological studies on other isomers like 2,3,4,7,8-PeCDF.

The dose-response modeling for the cancer risk assessment of this compound is guided by the principles applied to dioxin-like compounds. This typically involves mathematical models to extrapolate from high-dose experimental data to the low-dose levels relevant to human environmental exposures. toxmsdt.com The cancer slope factor, a key parameter derived from these models, quantifies the relationship between dose and the probability of developing cancer. toxmsdt.com

The OEHHA has established a cancer potency value for 1,2,3,7,8-PeCDF, which is a result of dose-response assessment. ca.gov The technical support documents from OEHHA outline the methodologies used to derive these values, which often include the use of models like the linearized multistage model. ca.gov This model is widely used in risk assessment for its flexibility and its tendency to provide health-protective estimates. ca.gov

The extrapolation of carcinogenicity data from animal studies to assess human risk for this compound is a critical step in regulatory toxicology. This process is subject to various uncertainties, including interspecies differences in metabolism and sensitivity. cdc.gov A common approach is to use uncertainty factors to account for these differences when deriving human health-based guidance values. cdc.gov

The OEHHA's derivation of a cancer potency factor for 1,2,3,7,8-PeCDF inherently involves extrapolation from the available toxicological data to human-relevant exposure scenarios. ca.gov This process relies on established risk assessment guidelines that aim to be health-protective.

Analytical Methodologies for 1,2,3,7,8 Pentachlorodibenzofuran

Sample Collection and Preparation Techniques for Diverse Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of 1,2,3,7,8-PeCDF is the collection and preparation of samples. The goal is to isolate the analyte from complex matrices and remove interfering compounds that could compromise the accuracy of the subsequent instrumental analysis.

Advanced Extraction and Clean-up Procedures

The extraction and clean-up procedures are tailored to the specific matrix being analyzed, such as soil, sediment, water, air, and biological tissues. Common techniques aim to efficiently extract the lipophilic 1,2,3,7,8-PeCDF from the sample matrix while minimizing the co-extraction of interfering substances. rsc.org

Extraction:

Soxhlet Extraction: A classic and widely used method for solid samples like soil, sediment, and fly ash. It involves continuous extraction with an organic solvent (e.g., toluene) over an extended period. rsc.org

Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process with reduced solvent consumption compared to traditional methods. shimadzu.com

Solid-Phase Extraction (SPE): Commonly used for aqueous samples, where water is passed through a solid sorbent that retains the 1,2,3,7,8-PeCDF, which is then eluted with a small volume of organic solvent.

Liquid-Liquid Extraction (LLE): A standard method for partitioning the analyte from a liquid sample (e.g., water) into an immiscible organic solvent.

Clean-up:

Following extraction, the sample extract undergoes a rigorous clean-up process to remove lipids, polychlorinated biphenyls (PCBs), and other compounds that can interfere with the analysis. This is often a multi-step process involving various chromatographic techniques. epa.gov

Column Chromatography: Extracts are passed through columns packed with different adsorbents like silica (B1680970) gel, alumina, and activated carbon. These materials separate the 1,2,3,7,8-PeCDF from interfering compounds based on their polarity and other chemical properties. shimadzu.com

Gel Permeation Chromatography (GPC): Effective for removing high-molecular-weight interferences like lipids from biological samples.

The table below summarizes common extraction and clean-up methods for different sample matrices.

| Sample Matrix | Extraction Method | Clean-up Procedure |

| Soil/Sediment | Soxhlet Extraction, ASE | Multi-column chromatography (silica, alumina, carbon) |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Column chromatography |

| Air (sorbents) | Soxhlet Extraction | Multi-column chromatography |

| Biological Tissues | Soxhlet Extraction, ASE | Gel Permeation Chromatography (GPC), multi-column chromatography |

Advanced Instrumental Analysis Techniques

The instrumental analysis of 1,2,3,7,8-PeCDF requires highly selective and sensitive techniques to achieve the extremely low detection limits necessary for environmental and biological monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of 1,2,3,7,8-PeCDF analysis. ub.edu A gas chromatograph separates the different congeners in the sample extract, and the mass spectrometer detects and quantifies them.

High-Resolution Gas Chromatography (HRGC): Capillary columns with specific stationary phases (e.g., DB-5) are used to achieve the necessary separation of 1,2,3,7,8-PeCDF from other polychlorinated dibenzofurans (PCDFs) and interfering compounds. epa.gov

Low-Resolution Mass Spectrometry (LRMS): While less sensitive than high-resolution mass spectrometry, GC-LRMS can be used for screening purposes or for analyzing samples with higher concentrations of the analyte. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

While GC-MS is the more established technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is emerging as a viable alternative. LC-MS/MS can offer advantages in terms of reduced sample preparation time and the ability to analyze a broader range of compounds. The development of platforms like X13CMS for analyzing LC/MS data is enhancing the capability to track isotopically labeled compounds and understand metabolic pathways. nih.gov

High-Resolution Mass Spectrometry for Trace Analysis

For the definitive confirmation and quantification of 1,2,3,7,8-PeCDF at ultra-trace levels, high-resolution mass spectrometry (HRMS) is the gold standard. rsc.orgepa.govthermofisher.com

GC-HRMS: This technique provides very high mass accuracy, allowing for the differentiation of 1,2,3,7,8-PeCDF from other molecules with the same nominal mass but different elemental compositions. This is crucial for eliminating false positives. thermofisher.comosti.gov U.S. EPA Method 8290A, for instance, specifies the use of HRGC/HRMS for the analysis of PCDDs and PCDFs in various matrices. epa.gov